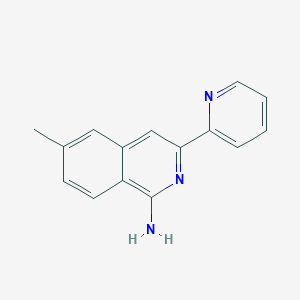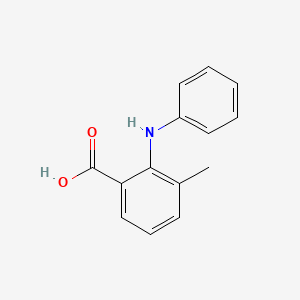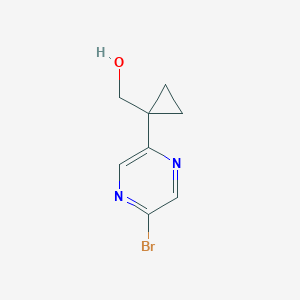
(1-(5-Bromopyrazin-2-YL)cyclopropyl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-(5-Bromopyrazin-2-YL)cyclopropyl)methanol: is a chemical compound with the molecular formula C8H9BrN2O It is characterized by the presence of a bromopyrazine ring attached to a cyclopropylmethanol moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1-(5-Bromopyrazin-2-YL)cyclopropyl)methanol typically involves the reaction of 5-bromopyrazine with cyclopropylmethanol under specific conditions. The reaction is often carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reaction is typically conducted in large reactors with precise control over temperature, pressure, and reaction time.
Analyse Des Réactions Chimiques
Types of Reactions
(1-(5-Bromopyrazin-2-YL)cyclopropyl)methanol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Substitution: The bromine atom can be substituted with other functional groups, such as amino or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or alkyl halides.
Major Products Formed
Oxidation: Formation of (1-(5-Bromopyrazin-2-YL)cyclopropyl)aldehyde or (1-(5-Bromopyrazin-2-YL)cyclopropyl)carboxylic acid.
Reduction: Formation of (1-(5-Hydroxypyrazin-2-YL)cyclopropyl)methanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(1-(5-Bromopyrazin-2-YL)cyclopropyl)methanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (1-(5-Bromopyrazin-2-YL)cyclopropyl)methanol involves its interaction with specific molecular targets. The bromopyrazine ring can engage in π-π stacking interactions with aromatic residues in proteins, while the cyclopropylmethanol moiety can form hydrogen bonds with polar functional groups. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (1-(5-Chloropyrazin-2-YL)cyclopropyl)methanol
- (1-(5-Fluoropyrazin-2-YL)cyclopropyl)methanol
- (1-(5-Iodopyrazin-2-YL)cyclopropyl)methanol
Uniqueness
(1-(5-Bromopyrazin-2-YL)cyclopropyl)methanol is unique due to the presence of the bromine atom, which imparts distinct reactivity and interaction profiles compared to its halogenated analogs
Propriétés
Numéro CAS |
1447606-33-8 |
|---|---|
Formule moléculaire |
C8H9BrN2O |
Poids moléculaire |
229.07 g/mol |
Nom IUPAC |
[1-(5-bromopyrazin-2-yl)cyclopropyl]methanol |
InChI |
InChI=1S/C8H9BrN2O/c9-7-4-10-6(3-11-7)8(5-12)1-2-8/h3-4,12H,1-2,5H2 |
Clé InChI |
OLNMYWULDUHBLL-UHFFFAOYSA-N |
SMILES canonique |
C1CC1(CO)C2=CN=C(C=N2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Methoxy-2-(trifluoromethyl)pyrazolo[1,5-A]pyridin-4-amine](/img/structure/B11878276.png)
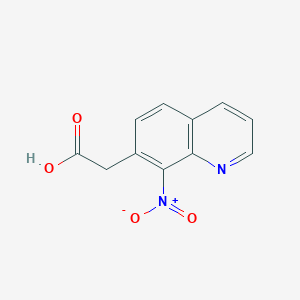
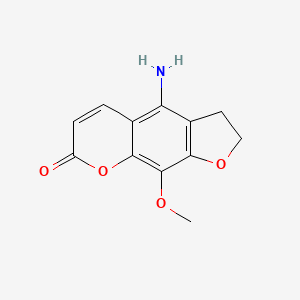

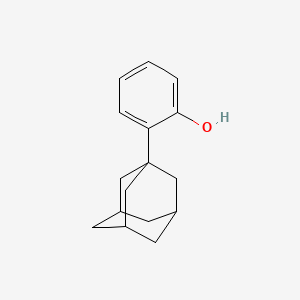
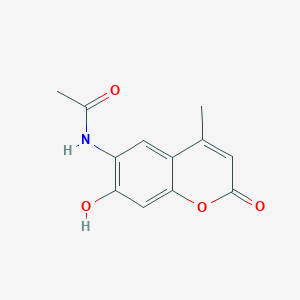
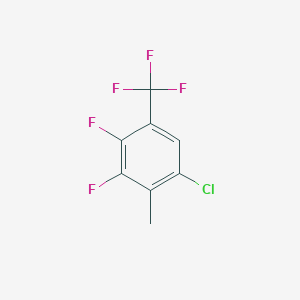

![1-Oxaspiro[4.5]dec-3-en-2-one, 4-phenyl-](/img/structure/B11878306.png)
